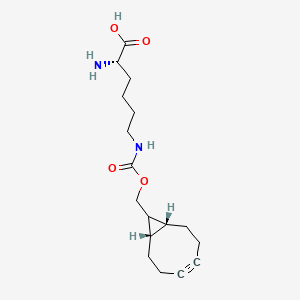
endo-BCN-L-Lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endo-BCN-L-Lysine: is a specialized amino acid derivative used primarily in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound is particularly valuable in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-L-Lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl).
Introduction of the BCN Group: The protected lysine is then reacted with a BCN-containing reagent under mild conditions to introduce the BCN moiety.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Lysine: Large-scale protection of lysine using Fmoc or similar groups.
BCN Introduction: Reaction with BCN reagents in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Endo-BCN-L-Lysine undergoes SPAAC reactions with azide-containing molecules to form stable triazoles.
Substitution Reactions: The lysine amino group can participate in various substitution reactions to form derivatives.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Substitution Reactions: Can involve reagents such as acyl chlorides, anhydrides, or isocyanates under mild conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Substituted Lysine Derivatives: Formed from substitution reactions.
科学研究应用
Chemistry:
Click Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
PROTAC Synthesis: Serves as a linker in the synthesis of PROTAC molecules, which are used to target and degrade specific proteins.
Biology:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces.
Fluorescent Labeling: Utilized in the labeling of biomolecules with fluorescent tags for imaging studies.
Medicine:
Drug Development: Plays a role in the development of targeted therapies, particularly in the design of PROTACs for cancer treatment.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the synthesis of functional materials with specific properties.
Biotechnology: Used in the development of bioconjugates for various applications
作用机制
Mechanism: Endo-BCN-L-Lysine exerts its effects primarily through the SPAAC reaction. The BCN group undergoes a strain-promoted cycloaddition with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Molecular Targets and Pathways:
BCN Group: The BCN group targets azide-containing molecules.
Lysine Residue: The lysine residue can interact with various biological molecules, facilitating bioconjugation and other reactions.
相似化合物的比较
Endo-BCN-Fmoc-L-Lysine: Similar in structure but contains an Fmoc protecting group.
BCN-Lysine: A simpler derivative without additional functional groups.
Azido-Lysine: Contains an azide group instead of BCN, used in similar click chemistry applications.
Uniqueness: Endo-BCN-L-Lysine is unique due to its BCN group, which allows for strain-promoted cycloaddition reactions without the need for copper catalysts. This makes it particularly useful in biological applications where copper can be toxic .
属性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |
InChI 键 |
QLDVOCPEKYLEOT-IXXDHKBRSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


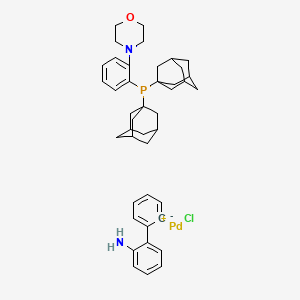
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

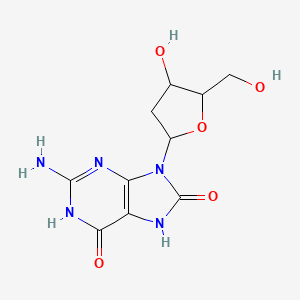



![[13C8]-Nifedipine](/img/structure/B12058222.png)

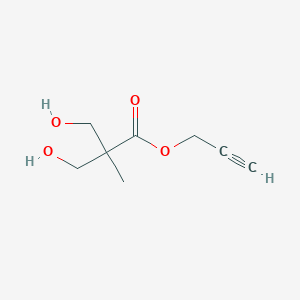
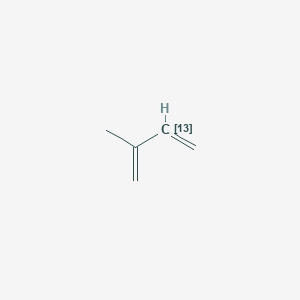

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
